molecular formula C11H14ClNO2 B5522498 2-(3-chlorophenoxy)-N-isopropylacetamide

2-(3-chlorophenoxy)-N-isopropylacetamide

Cat. No.: B5522498
M. Wt: 227.69 g/mol
InChI Key: PPARYUUFLZPBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N-isopropylacetamide is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 227.0713064 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

A study by Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound similar in structure to "2-(3-chlorophenoxy)-N-isopropylacetamide," demonstrating its potential anticancer activity. This compound targets the VEGFr receptor, crucial for cancer growth and metastasis. The study employed molecular docking analysis to confirm the anticancer activity, showcasing the compound's therapeutic potential (Sharma et al., 2018).

Environmental Chemistry

Research on chlorophenols, closely related to "this compound," focuses on their environmental impact and degradation. Ureta-Zañartu et al. (2002) investigated the electrooxidation of 2,4-dichlorophenol, revealing insights into the degradation pathways of such compounds in the environment. This study highlights the complex mechanisms involved in the breakdown of chlorophenols, contributing to understanding how related compounds like "this compound" might behave in natural settings (Ureta-Zañartu et al., 2002).

Material Science Applications

In the realm of materials science, "this compound" and its derivatives have been explored for their potential uses. For example, the adsorption properties of chlorophenols on graphene oxide were studied by Wei et al. (2019), who found that graphene oxide could effectively remove these compounds from the environment. This research is pertinent to "this compound" as it provides insights into how similar compounds might be adsorbed or removed from environmental systems, leveraging the unique properties of materials like graphene oxide (Wei et al., 2019).

Safety and Hazards

“2-(3-Chlorophenoxy)propionic acid” is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8(2)13-11(14)7-15-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPARYUUFLZPBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.